molecular formula C9H10N4 B2748666 3-(5-Methyl-1,2,4-triazol-1-yl)aniline CAS No. 1368568-21-1

3-(5-Methyl-1,2,4-triazol-1-yl)aniline

Cat. No.: B2748666
CAS No.: 1368568-21-1
M. Wt: 174.207
InChI Key: TUZSIDNFJFLELO-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,2,4-triazol-1-yl)aniline is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a methyl group at the 5-position and an aniline group at the 3-position. The triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound.

Scientific Research Applications

3-(5-Methyl-1,2,4-triazol-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Safety and Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care. Some 1,2,4-triazoles have been found to exhibit cytotoxic effects, meaning they can be harmful to cells .

Future Directions

Research on 1,2,4-triazoles is ongoing, with scientists exploring their potential uses in various fields, including medicinal chemistry and materials science . Future research may also focus on developing more efficient synthesis methods for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,2,4-triazol-1-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the aniline group. One common method involves the reaction of 5-methyl-1,2,4-triazole with aniline under suitable conditions. The reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: Electrophilic substitution reactions can occur at the aniline ring, leading to the formation of various substituted derivatives[][3].

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methyl group and the aniline group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

3-(5-methyl-1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-11-6-12-13(7)9-4-2-3-8(10)5-9/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZSIDNFJFLELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NN1C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368568-21-1
Record name 3-(5-methyl-1H-1,2,4-triazol-1-yl)aniline
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